Product packaging for Methyl 3-acetyl-5-methoxybenzoate(Cat. No.:)

Methyl 3-acetyl-5-methoxybenzoate

Cat. No.: B14008302
M. Wt: 208.21 g/mol
InChI Key: MVQFDTAUXDFOPA-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-5-methoxybenzoate (CAS 71590-07-3) is an organic compound with a molecular formula of C 11 H 12 O 4 and a molecular weight of 208.21 g/mol . This ester and ketone-functionalized benzoate derivative serves as a versatile chemical intermediate in synthetic organic chemistry, particularly in the research and development of more complex molecules. Its structure, featuring both methoxy and acetyl substituents, makes it a valuable scaffold for various chemical transformations. As a building block, this compound is of significant interest in medicinal chemistry research for the synthesis of potential therapeutic agents. Compounds with similar structures are frequently utilized in the discovery and development of new pharmaceuticals . Researchers employ it to explore structure-activity relationships and to create novel compounds for biological screening. Handling and Safety: This product is intended for research use only and is not for diagnostic or therapeutic use. Safe handling procedures should be followed. Based on supplier information, precautionary statements include avoiding breathing dust/fume/gas and mist, and washing thoroughly after handling . Quality and Supply: We provide this compound with a specified purity of 95% . It is recommended to store the product in a cool, dry place to ensure its stability over time.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B14008302 Methyl 3-acetyl-5-methoxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 3-acetyl-5-methoxybenzoate

InChI

InChI=1S/C11H12O4/c1-7(12)8-4-9(11(13)15-3)6-10(5-8)14-2/h4-6H,1-3H3

InChI Key

MVQFDTAUXDFOPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)OC)C(=O)OC

Origin of Product

United States

Synthetic Methodologies and Chemo Regioselective Pathways for Methyl 3 Acetyl 5 Methoxybenzoate

Direct Synthesis Strategies for Methyl 3-acetyl-5-methoxybenzoate

Direct synthesis involves the sequential introduction of the required functional groups onto a benzene-derived precursor. The success of this approach hinges on the directing effects of the substituents already present on the ring.

The formation of the methyl ester is a crucial step, typically achieved by the esterification of the corresponding carboxylic acid, 3-acetyl-5-methoxybenzoic acid.

Fischer-Speier Esterification: This acid-catalyzed reaction is a fundamental method for producing esters from carboxylic acids and alcohols. ucla.edu The reaction of 3-acetyl-5-methoxybenzoic acid with an excess of methanol (B129727), serving as both reactant and solvent, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), yields this compound. ucla.edu The reaction is an equilibrium process, and to drive it towards the product, water, a byproduct, must be managed, often by using a large excess of the alcohol. usm.my Recent advancements have utilized microwave conditions to accelerate these reactions, significantly reducing reaction times and improving yields for substituted benzoic acids. usm.myacademicpublishers.orgresearchgate.netusm.my

Other Methods: An alternative to acid-catalyzed esterification involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with methanol. Another approach uses dimethyl sulfate (B86663) (DMS) in a solvent-free process with a base like sodium bicarbonate to achieve regioselective methylation of a carboxylic acid group. researchgate.net

Table 1: Comparison of Esterification Methods for Benzoic Acids

Method Reagents Typical Conditions Advantages Disadvantages
Fischer-Speier Carboxylic Acid, Methanol, Acid Catalyst (e.g., H₂SO₄) Reflux or Microwave Irradiation Readily available reagents, scalable Equilibrium-limited, requires excess alcohol
Acyl Chloride Carboxylic Acid, Thionyl Chloride (SOCl₂), then Methanol Two steps, often at mild temperatures High yield, not equilibrium-limited Requires handling of corrosive SOCl₂
Dimethyl Sulfate Carboxylic Acid, Dimethyl Sulfate (DMS), Base (e.g., NaHCO₃) Solvent-free, heating High conversion, selective for -COOH DMS is toxic

The introduction of the acetyl group onto the aromatic ring is typically accomplished through Friedel-Crafts acylation.

Friedel-Crafts Acylation: This reaction involves treating an aromatic compound with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.uk For the synthesis of this compound, a suitable precursor would be methyl 3-methoxybenzoate. nih.govsigmaaldrich.com The methoxy (B1213986) group (-OCH₃) is an ortho-, para-director and a strong activator, while the methyl ester group (-COOCH₃) is a meta-director and a deactivator. The incoming acetyl group will be directed to the positions ortho and para to the methoxy group. The position para to the methoxy group is already occupied by the ester. The two ortho positions are C2 and C4. However, the C4 position is sterically hindered by the adjacent ester group. Therefore, the acylation is expected to occur predominantly at the C5 position, which is meta to the ester group, yielding the desired product. The reaction is typically heated to proceed. chemguide.co.uk

Table 2: Directing Effects in Friedel-Crafts Acylation of Methyl 3-methoxybenzoate

Substituent Position Type Directing Effect
-OCH₃ C3 Activating Ortho, Para (to C2, C4, C6)
-COOCH₃ C1 Deactivating Meta (to C3, C5)
Predicted outcome Acylation at C5

Methoxylation involves the conversion of a hydroxyl group on the aromatic ring to a methoxy group. This is a key step if the synthesis starts from a phenolic precursor.

Williamson Ether Synthesis: The classical approach is to deprotonate a phenol, such as methyl 3-acetyl-5-hydroxybenzoate, with a base (e.g., sodium hydroxide) to form a phenoxide ion. This nucleophilic phenoxide then reacts with a methylating agent like dimethyl sulfate (DMS) or methyl iodide via an Sₙ2 reaction to form the methoxy ether. stackexchange.comuni.edu This method is highly efficient for methylating phenols. researchgate.net Alternative processes using reagents like trimethyl phosphate (B84403) have also been developed. google.com A patent also describes the methylation of hydroxybenzoic acids using dimethyl sulfate in the presence of potassium hydroxide (B78521). google.com

Multi-Step Convergent and Divergent Synthetic Routes

The synthesis of complex substituted benzenes often requires a carefully planned multi-step sequence to control the regiochemistry. libretexts.orglibretexts.org This involves the strategic functionalization of precursors and may include the use of protecting groups. openstax.orgyoutube.com

The order of reactions is paramount in synthesizing polysubstituted benzenes to ensure the correct placement of functional groups. openstax.orgpressbooks.pub A logical retrosynthetic analysis of this compound suggests several potential pathways starting from simpler materials.

One plausible route begins with 3-hydroxybenzoic acid:

Esterification: The carboxylic acid is first converted to its methyl ester, methyl 3-hydroxybenzoate. This is done first to prevent the acidic proton of the carboxylic acid from interfering with subsequent reactions like Friedel-Crafts acylation.

Friedel-Crafts Acylation: The methyl 3-hydroxybenzoate is then acylated. The hydroxyl group (-OH) is a powerful ortho-, para-directing and activating group. The ester is a meta-director. The incoming acetyl group would be directed to the C5 position, which is ortho to the hydroxyl group and meta to the ester group, to form methyl 3-acetyl-5-hydroxybenzoate.

Methoxylation: The final step is the methylation of the phenolic hydroxyl group using a reagent like dimethyl sulfate and a base to yield the target compound, this compound. stackexchange.comresearchgate.net

This sequential approach leverages the directing effects of the functional groups at each stage to build the molecule with the desired substitution pattern. nih.govuq.edu.auacs.org

In the synthesis of more complex analogues, or if the chosen synthetic route involves incompatible functional groups, protecting group strategies become essential. fiveable.menumberanalytics.com A protecting group temporarily masks a reactive functional group to prevent it from reacting under certain conditions, and it can be removed later in the synthesis. organic-chemistry.orgwikipedia.org

For instance, if a starting material for an analogue contained a more reactive group (e.g., an amino group) that is incompatible with Friedel-Crafts acylation, it would need to be protected. An amino group can be protected as a carbamate, which decreases its nucleophilicity and prevents it from reacting with the Lewis acid catalyst. organic-chemistry.org Similarly, if multiple hydroxyl groups were present and only one was intended to be methylated, the others could be protected, for example, as benzyl (B1604629) ethers, which are stable to many reaction conditions but can be removed later by hydrogenolysis. wikipedia.org

The choice of protecting group is critical; it must be stable during the intended reaction and be selectively removable without disturbing other parts of the molecule. organic-chemistry.org An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others. wikipedia.org

Table 3: Examples of Protecting Groups for Analogues Synthesis

Functional Group Protecting Group Protection Reagent Deprotection Conditions
Alcohol/Phenol (-OH) Benzyl (Bn) Benzyl bromide (BnBr), Base Hydrogenolysis (H₂, Pd/C)
Alcohol/Phenol (-OH) tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl, Imidazole Fluoride ion (e.g., TBAF)
**Amine (-NH₂) ** tert-Butoxycarbonyl (Boc) Boc₂O Strong Acid (e.g., TFA)
Carbonyl (C=O) Acetal/Ketal Ethylene glycol, Acid catalyst Aqueous Acid

Optimization of Reaction Conditions and Yield for this compound Synthesis.

The synthesis of this compound, a valuable intermediate in various chemical syntheses, has been the subject of optimization studies to enhance reaction yields and improve process efficiency. Key parameters that are often manipulated include the choice of reagents, reaction time, and temperature.

One common synthetic route involves the Friedel-Crafts acylation of methyl 3-methoxybenzoate. In a typical procedure, this starting material is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. The optimization of this reaction focuses on the molar ratios of the reactants and catalyst, as well as the reaction temperature and duration to maximize the formation of the desired product while minimizing side reactions.

For instance, in the synthesis of a related compound, methyl 5-(2-bromoacetyl)-2-methoxybenzoate, a solution of the ketone precursor in chloroform (B151607) is treated with bromine. The reaction rate is carefully controlled, and the solvent is later evaporated, with the product being recrystallized from methanol to achieve a yield of 75%. prepchem.com This highlights the importance of controlled addition of reagents and post-reaction purification steps in achieving high yields.

In another example concerning the synthesis of dihydrobenzofuran neolignans, the optimization of reaction time was found to be crucial. Researchers discovered that the optimal time for the silver(I)-promoted oxidative coupling could be reduced from 20 hours to just 4 hours without a decrease in conversion and selectivity by using acetonitrile (B52724) as the solvent. scielo.br Longer reaction times were found to reduce selectivity due to the formation of undesired byproducts. scielo.br This demonstrates that shorter reaction times, when coupled with the right solvent, can be highly beneficial.

Below is an interactive data table summarizing the optimized conditions and yields for related reactions, which can provide insights into the synthesis of this compound.

ProductStarting MaterialReagentsSolventTime (h)Temperature (°C)Yield (%)
Methyl 5-(2-bromoacetyl)-2-methoxybenzoateKetone precursorBromineChloroform--75
Dihydrobenzofuran neolignansMethyl p-coumarate/ferulateSilver(I) oxideAcetonitrile4RefluxOptimized
2-Methoxybenzoic acidSalicylic acid--5-92.6
2-Methoxy-5-sulfonyl chlorobenzoic acid2-Methoxybenzoic acidChlorosulfonic acid-250-7095.7
2-Methoxy-5-sulfamoyl benzoic acid2-Methoxy-5-sulfonyl chlorobenzoic acidAmmonia-53075.8
Methyl 2-methoxy-5-aminosulfonyl benzoate (B1203000)2-Methoxy-5-sulfamoyl benzoic acidMethanol, Sulfuric acid---97.4

Green Chemistry Approaches and Sustainable Synthesis for this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals, including this compound, to develop more sustainable and environmentally friendly processes.

Catalyst Development for Efficient Transformations.

A key focus in green synthesis is the development of efficient and recyclable catalysts to replace traditional stoichiometric reagents that generate significant waste. For the synthesis of methyl benzoates, solid acid catalysts have emerged as a promising alternative to conventional liquid acids like sulfuric acid, which are corrosive and difficult to separate from the reaction mixture. mdpi.comresearchgate.net

For example, a Zr/Ti solid acid catalyst has been developed for the esterification of various benzoic acids with methanol. mdpi.comresearchgate.net This catalyst, particularly with a Zr:Ti molar ratio of 1.2:1, demonstrated high activity and could be easily separated and reused without a significant loss in performance. mdpi.com The use of such heterogeneous catalysts simplifies product purification and reduces waste, aligning with the principles of green chemistry. Another approach involves the use of solid base catalysts, such as MgO, for the synthesis of methyl benzoate from acetophenone (B1666503) and dimethyl carbonate, a non-toxic methylating agent. sci-hub.se

Solvent Selection and Reaction Medium Optimization.

The choice of solvent is another critical aspect of green synthesis. Traditional organic solvents are often volatile, toxic, and contribute to environmental pollution. Research has focused on finding greener alternatives. For instance, in the synthesis of dihydrobenzofuran neolignans, acetonitrile was found to be a "greener" solvent compared to more commonly used solvents like dichloromethane (B109758) and benzene (B151609), providing a good balance between conversion and selectivity. scielo.br

In other synthetic procedures, the use of aqueous solvent systems is being explored. For example, a reaction using a g-C3N4.SO3H catalyst was successfully carried out in an ethanol (B145695):water (1:1) solvent mixture at room temperature. rsc.org This approach not only reduces the reliance on volatile organic solvents but can also simplify the work-up procedure, as the solvent can often be removed by evaporation. rsc.org

Atom Economy and E-Factor Analysis in Synthetic Planning.

Atom economy and the Environmental Factor (E-factor) are important metrics used to evaluate the "greenness" of a chemical process. wiley-vch.deresearchgate.net Atom economy, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. wiley-vch.de A higher atom economy indicates a more efficient process with less waste generation.

The E-factor, introduced by Roger Sheldon, is the ratio of the mass of waste produced to the mass of the desired product. wiley-vch.de A lower E-factor signifies a more environmentally friendly process. These metrics are valuable tools in synthetic planning, allowing chemists to compare different synthetic routes and identify areas for improvement.

For example, a study on a particular reaction reported a low E-factor of 0.05 and a high atom economy of 96.40%, indicating a very green and efficient synthesis. rsc.org The Process Mass Intensity (PMI), which considers the total mass of all materials used in a process (reactants, solvents, reagents, etc.) relative to the mass of the active pharmaceutical ingredient produced, is another useful metric. rsc.orgwhiterose.ac.uk A low PMI value is desirable. In one instance, a PMI of 1.06 was calculated, further highlighting the efficiency of the process. rsc.org

The application of these metrics encourages the design of synthetic routes that maximize the incorporation of starting materials into the final product and minimize the generation of waste, leading to more sustainable chemical manufacturing.

Advanced Spectroscopic and Structural Elucidation Techniques for Methyl 3 Acetyl 5 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Methyl 3-acetyl-5-methoxybenzoate Proton Environments

¹H NMR spectroscopy would be used to identify the different types of protons present in this compound. Each unique proton environment would produce a distinct signal in the spectrum, characterized by its chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic Protons (H-2, H-4, H-6)7.0 - 8.0s, d, t3H
Methoxy (B1213986) Protons (-OCH₃)~3.9s3H
Ester Methyl Protons (-COOCH₃)~3.9s3H
Acetyl Protons (-COCH₃)~2.6s3H

Note: The chemical shifts for the two methoxy groups and the acetyl protons would be distinct singlets. The aromatic protons would show characteristic splitting patterns based on their coupling with each other.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy is employed to determine the number of unique carbon atoms and their chemical environments. This technique provides critical information about the carbon framework of the molecule.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
Carbonyl Carbon (Ester, C=O)165 - 175
Carbonyl Carbon (Acetyl, C=O)195 - 205
Aromatic Carbons (C-O, C-C=O)130 - 160
Aromatic Carbons (C-H)110 - 130
Methoxy Carbon (-OCH₃)55 - 60
Ester Methyl Carbon (-COOCH₃)50 - 55
Acetyl Methyl Carbon (-COCH₃)25 - 30

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Connectivity

To definitively assign the proton and carbon signals and piece together the molecule's structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to identify adjacent protons in the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique would correlate proton signals with the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of each carbon-hydrogen pair.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass. This allows for the determination of its elemental formula, a critical step in confirming the identity of a newly synthesized or isolated compound. For this compound, with a molecular formula of C₁₁H₁₂O₄, HRMS would be used to confirm this composition.

Expected HRMS Data:

FormulaCalculated MassFound Mass
C₁₁H₁₂O₄Na [M+Na]⁺231.0628Value to be determined experimentally

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the parent ion) is selected and then fragmented to produce a series of daughter ions. The resulting fragmentation pattern is like a fingerprint for the molecule and provides valuable structural information.

For this compound, characteristic fragmentation would likely involve the loss of the methoxy (-OCH₃) or acetyl (-COCH₃) groups, providing clear evidence for the presence and location of these functional groups on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features: a ketone, an ester, a methoxy group, and a substituted aromatic ring.

The most prominent features in the IR spectrum arise from the carbonyl (C=O) stretching vibrations of the acetyl and methyl ester groups. Due to conjugation with the aromatic ring, the acetyl group's carbonyl stretch is anticipated to appear in the range of 1685-1666 cm⁻¹. The carbonyl of the methyl ester group, also influenced by the aromatic ring, typically absorbs at a slightly higher frequency.

The spectrum will also display characteristic absorptions for the C-O bonds. The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1300-1000 cm⁻¹ region. Additionally, the aryl ether linkage of the methoxy group will have a characteristic C-O stretching band.

Aromatic C-H stretching vibrations are expected to be observed just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The in-ring C=C stretching vibrations of the benzene (B151609) ring will present as a series of absorptions between 1600 cm⁻¹ and 1450 cm⁻¹. Furthermore, the substitution pattern on the benzene ring can often be inferred from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. libretexts.org

Interactive Data Table: Predicted Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹)
Acetyl GroupC=O Stretch (Ketone)1685 - 1666
Methyl Ester GroupC=O Stretch (Ester)~1725
Ester and Methoxy GroupsC-O Stretch1300 - 1000
Aromatic RingC-H Stretch3100 - 3000
Aromatic RingC=C Stretch1600 - 1450
Aromatic RingC-H Out-of-plane Bending900 - 675

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic compounds like this compound, the absorption of UV radiation promotes electrons from lower energy orbitals to higher energy orbitals. The primary electronic transitions observed are π → π* and n → π*.

The UV-Vis spectrum of this compound is expected to be dominated by strong absorptions corresponding to π → π* transitions. These transitions involve the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl groups to the corresponding antibonding (π*) orbitals. These are typically high-intensity bands.

In addition to the strong π → π* transitions, weaker absorptions due to n → π* transitions are also anticipated. These transitions involve the excitation of non-bonding electrons (n), located on the oxygen atoms of the carbonyl and methoxy groups, to the antibonding π* orbitals of the carbonyl groups. These n → π* transitions are characteristically of lower intensity compared to π → π* transitions and occur at longer wavelengths. For ketones and aldehydes, this absorbance is often found in the 270-300 nm range. researchgate.netmasterorganicchemistry.com

Interactive Data Table: Predicted UV-Vis Absorption Bands for this compound

Transition Type Description Expected Wavelength Region Relative Intensity
π → πExcitation of π electrons from the aromatic ring and C=O groups to π orbitals.Shorter wavelength (higher energy)High
n → πExcitation of non-bonding electrons from oxygen atoms to C=O π orbitals.Longer wavelength (lower energy)Low

X-Ray Crystallography for Solid-State Structure Determination

A search of the Cambridge Structural Database for benzene derivatives with similar substitution patterns indicates that while exact matches are rare, the crystal structures of related compounds consistently show the importance of C-H···O and sometimes π-π stacking interactions in their crystal packing.

Chemical Reactivity and Transformation Studies of Methyl 3 Acetyl 5 Methoxybenzoate

Reactivity of the Methyl Ester Moiety

The methyl ester group in Methyl 3-acetyl-5-methoxybenzoate is susceptible to a variety of transformations common to carboxylic acid esters. These include hydrolysis, transesterification, and reduction.

Hydrolysis Reactions under Acidic and Basic Conditions

The ester functionality can be cleaved to yield the corresponding carboxylic acid, 3-acetyl-5-methoxybenzoic acid, through hydrolysis. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as sulfuric acid, and an excess of water, the ester undergoes hydrolysis. The reaction is reversible, and its mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. quora.com

Basic Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide (B78521), leads to an irreversible hydrolysis reaction known as saponification. The hydroxide ion directly attacks the carbonyl carbon, and the resulting carboxylate is deprotonated by the base, driving the reaction to completion. google.com A final acidification step is required to obtain the free carboxylic acid.

Substrate Conditions Product Yield Reference
Methyl Benzoate (B1203000)H₂SO₄, H₂O, refluxBenzoic Acid- quora.com
Methyl 2-methyl-4-acetylbenzoateAcid, 20-120 °C2-methyl-4-acetylbenzoic acid- google.com

Transesterification Processes

Transesterification involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield Ethyl 3-acetyl-5-methoxybenzoate. masterorganicchemistry.com This equilibrium-driven process often requires using the reactant alcohol as the solvent to shift the equilibrium towards the desired product. masterorganicchemistry.com

Substrate Alcohol Catalyst Product Reference
Methyl BenzoateEthanolAcid or BaseEthyl Benzoate masterorganicchemistry.com
Acetylsalicylic AcidMethanol (B129727)SiO₂–SO₃HMethyl Salicylate nih.gov

Reduction to Alcohol Derivatives

The methyl ester group can be reduced to a primary alcohol, yielding (3-acetyl-5-methoxyphenyl)methanol. This transformation requires strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily reduces esters to primary alcohols. harvard.edu The reaction is typically carried out in an anhydrous ether solvent.

Sodium Borohydride (B1222165) (NaBH₄): Generally, NaBH₄ is not reactive enough to reduce esters. However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems. For instance, the NaBH₄-methanol system has been shown to reduce aromatic methyl esters to their corresponding alcohols. researchgate.net The addition of Lewis acids like lithium chloride (LiCl) can also facilitate the reduction of electron-rich aromatic esters. sci-hub.se

Reducing Agent Substrate Conditions Product Yield Reference
LiAlH₄EstersAnhydrous etherPrimary AlcoholsHigh harvard.edu
NaBH₄/MethanolMethyl aromatic estersTHF, refluxAromatic alcohols88-97% researchgate.net
NaBH₄/LiClMethyl 3,4,5-trimethoxybenzoateDiglyme, 162 °C3,4,5-trimethoxybenzyl alcoholGood sci-hub.se

Transformations Involving the Acetyl Group

The acetyl group of this compound, being a ketone, can undergo various reduction and oxidation reactions.

Reduction to Hydroxyethyl or Ethyl Derivatives

The acetyl group can be reduced to either a secondary alcohol (hydroxyethyl) or completely deoxygenated to an ethyl group.

Reduction to a Hydroxyethyl Group:

Sodium Borohydride (NaBH₄): This reagent is commonly used for the chemoselective reduction of ketones in the presence of esters, which are generally unreactive towards NaBH₄ under standard conditions. This would yield Methyl 3-(1-hydroxyethyl)-5-methoxybenzoate.

Reduction to an Ethyl Group:

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone followed by treatment with a strong base at high temperatures to yield the corresponding alkane. mdma.chwikipedia.org This method is suitable for base-stable compounds.

Clemmensen Reduction: This method employs zinc amalgam and concentrated hydrochloric acid to reduce the ketone to an alkane. wikipedia.orgorganic-chemistry.organnamalaiuniversity.ac.in It is suitable for acid-stable compounds.

Catalytic Hydrogenation: Under certain conditions and with specific catalysts, the acetyl group can be reduced to an ethyl group. This method can sometimes also reduce the aromatic ring, so conditions must be carefully chosen. tcichemicals.com

Reaction Reagents Product Functional Group Reference
NaBH₄ ReductionNaBH₄1-Hydroxyethyl-
Wolff-Kishner ReductionH₂NNH₂, KOH, heatEthyl mdma.chwikipedia.org
Clemmensen ReductionZn(Hg), HClEthyl wikipedia.orgorganic-chemistry.organnamalaiuniversity.ac.in
Catalytic HydrogenationH₂, CatalystEthyl tcichemicals.com

Oxidative Transformations

The acetyl group is susceptible to oxidation, particularly through the haloform reaction.

Haloform Reaction: Methyl ketones, such as the acetyl group in the target molecule, react with a halogen (chlorine, bromine, or iodine) in the presence of a strong base to yield a carboxylate and a haloform (CHX₃). nrochemistry.comwikipedia.orgmasterorganicchemistry.com This reaction would convert the acetyl group of this compound into a carboxyl group, ultimately forming 5-methoxyisophthalic acid methyl ester after an acidic workup. The reaction proceeds via the formation of a trihalomethyl ketone intermediate. nrochemistry.comwikipedia.orgmasterorganicchemistry.com The chemoselectivity of this reaction can be pH-dependent. acs.org

Substrate Reagents Product Reference
4'-MethoxyacetophenoneBleach (basic)4-Methoxybenzoic acid acs.org
Methyl KetoneNaClO, EtOHCarboxylic Acid nrochemistry.com

Condensation Reactions with the Ketone Moiety

The acetyl group of this compound serves as a reactive site for various condensation reactions, most notably the Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction of a ketone with an aldehyde to form a chalcone, which is an α,β-unsaturated ketone. The presence of α-hydrogens on the acetyl group of this compound allows for the formation of an enolate ion in the presence of a base, which can then act as a nucleophile.

The general scheme for the Claisen-Schmidt condensation of this compound with an aromatic aldehyde is as follows:

Reaction Scheme: This compound + Aromatic Aldehyde → Chalcone Derivative

The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent. The aromatic aldehyde, lacking α-hydrogens, cannot undergo self-condensation and thus readily reacts with the enolate of this compound.

The resulting chalcone derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and have been studied for their diverse biological activities. The specific chalcone formed depends on the structure of the aromatic aldehyde used in the condensation.

Table 1: Examples of Chalcones Derived from this compound

Aromatic Aldehyde Resulting Chalcone Derivative
Benzaldehyde Methyl 3-(3-phenyl-1-oxoprop-2-en-1-yl)-5-methoxybenzoate
4-Chlorobenzaldehyde Methyl 3-(3-(4-chlorophenyl)-1-oxoprop-2-en-1-yl)-5-methoxybenzoate
4-Methoxybenzaldehyde (B44291) Methyl 3-(3-(4-methoxyphenyl)-1-oxoprop-2-en-1-yl)-5-methoxybenzoate
2-Nitrobenzaldehyde Methyl 3-(3-(2-nitrophenyl)-1-oxoprop-2-en-1-yl)-5-methoxybenzoate

Electrophilic Aromatic Substitution (EAS) on the Benzoate Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction in organic chemistry for the functionalization of aromatic compounds. masterorganicchemistry.com The regioselectivity and rate of these reactions are dictated by the directing effects of the substituents already present on the ring: the acetyl group (-COCH₃), the methoxy (B1213986) group (-OCH₃), and the methyl ester group (-COOCH₃).

Regioselectivity and Reaction Kinetics

The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the acetyl and methyl ester groups are deactivating groups and meta-directors because they withdraw electron density from the ring through both inductive and resonance effects.

In this compound, the positions ortho to the methoxy group are at C4 and C6, and the para position is C2. The positions meta to the acetyl and methyl ester groups are C2, C4, and C6. The directing effects of the substituents are therefore in agreement, and electrophilic substitution is expected to occur at the positions activated by the methoxy group and simultaneously meta to the deactivating groups.

Considering the steric hindrance, the C4 and C6 positions are the most likely sites for electrophilic attack. The C2 position is sterically hindered by the adjacent methyl ester group. Therefore, electrophilic substitution on this compound is predicted to yield a mixture of 2- and 4-substituted products, with the 4- and 6-substituted products being favored.

Halogenation Reactions

Halogenation of this compound can be achieved using standard electrophilic halogenating agents. For bromination, bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is commonly used. For chlorination, chlorine (Cl₂) with a Lewis acid like iron(III) chloride (FeCl₃) is employed.

The regioselectivity of halogenation follows the principles of electrophilic aromatic substitution on a substituted benzene ring. The methoxy group directs the incoming halogen to the ortho and para positions (C2, C4, and C6). The acetyl and methyl ester groups direct to the meta positions (C2, C4, and C6). Thus, the substitution is expected to occur at the C2, C4, and C6 positions. Due to steric hindrance from the adjacent methyl ester group, substitution at the C4 and C6 positions is generally favored.

Table 2: Predicted Products of Halogenation of this compound

Halogenating Agent Major Predicted Product(s)
Br₂ / FeBr₃ Methyl 3-acetyl-4-bromo-5-methoxybenzoate and Methyl 3-acetyl-6-bromo-5-methoxybenzoate
Cl₂ / FeCl₃ Methyl 3-acetyl-4-chloro-5-methoxybenzoate and Methyl 3-acetyl-6-chloro-5-methoxybenzoate

Nitration and Sulfonation Studies

Nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comscbt.com The nitration of methyl benzoate, a related compound, is a classic example of an electrophilic aromatic substitution where the nitro group is directed to the meta position. masterorganicchemistry.com

In the case of this compound, the directing effects of the substituents will govern the position of nitration. The methoxy group is an ortho, para-director, while the acetyl and methyl ester groups are meta-directors. This leads to the prediction that nitration will occur at the C2, C4, and C6 positions.

Sulfonation of benzene and its derivatives is commonly achieved by treatment with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). The electrophile in this reaction is sulfur trioxide (SO₃). Similar to nitration, the position of sulfonation on the this compound ring will be directed by the existing substituents, leading to substitution at the C2, C4, and C6 positions.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Derivatives

Halogenated derivatives of this compound can undergo nucleophilic aromatic substitution (SNAr) if the halogen is positioned ortho or para to a strong electron-withdrawing group. libretexts.org The acetyl and methyl ester groups on the ring are electron-withdrawing and can activate the ring towards nucleophilic attack.

For an SNAr reaction to occur, a strong nucleophile is required to attack the carbon atom bearing the halogen. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for the stabilization of this intermediate.

If halogenation of this compound occurs at the C4 or C6 positions, the resulting halo-derivative would have the halogen ortho to the acetyl group and meta to the methyl ester group. This positioning would facilitate SNAr reactions at these positions.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions on Halogenated this compound

Halogenated Substrate Nucleophile Potential Product
Methyl 3-acetyl-4-bromo-5-methoxybenzoate Sodium methoxide (NaOCH₃) Methyl 3-acetyl-4,5-dimethoxybenzoate
Methyl 3-acetyl-6-bromo-5-methoxybenzoate Ammonia (NH₃) Methyl 3-acetyl-6-amino-5-methoxybenzoate
Methyl 3-acetyl-4-chloro-5-methoxybenzoate Sodium hydrosulfide (NaSH) Methyl 3-acetyl-5-methoxy-4-mercaptobenzoate

Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) on Halogenated this compound Precursors

Halogenated derivatives of this compound are valuable precursors for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki coupling reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base. libretexts.org A bromo- or iodo-substituted this compound could be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups onto the aromatic ring. libretexts.org

The Heck reaction is a palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org A halogenated this compound could be coupled with various alkenes to introduce vinyl groups onto the aromatic ring.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an aryl halide with an amine to form a carbon-nitrogen bond. wikipedia.org This reaction would allow for the introduction of a wide range of primary and secondary amines at the position of the halogen on the this compound ring.

These cross-coupling reactions provide versatile synthetic routes to a wide array of derivatives of this compound, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Table 4: Overview of Potential Cross-Coupling Reactions

Reaction Name Coupling Partner Resulting Bond Formation Example Product Type
Suzuki Coupling Boronic acid/ester Carbon-Carbon Biaryl derivative
Heck Reaction Alkene Carbon-Carbon Styrenyl derivative
Buchwald-Hartwig Amination Amine Carbon-Nitrogen Arylamine derivative

Derivatization and Analogue Synthesis Based on Methyl 3 Acetyl 5 Methoxybenzoate Scaffold

Synthesis of Analogues with Modified Ester Groups (e.g., Ethyl, Propyl)

Modification of the methyl ester group in methyl 3-acetyl-5-methoxybenzoate is a common strategy to alter the compound's physicochemical properties, such as solubility and reactivity. This is typically achieved through transesterification reactions.

Standard laboratory procedures for transesterification involve reacting the parent methyl ester with a different alcohol, such as ethanol (B145695) or propanol (B110389), in the presence of an acid or base catalyst. mdpi.com For instance, to synthesize ethyl 3-acetyl-5-methoxybenzoate, one would reflux this compound with an excess of ethanol and a catalytic amount of a strong acid like sulfuric acid or a solid acid catalyst. mdpi.com Similarly, using propanol under similar conditions would yield propyl 3-acetyl-5-methoxybenzoate. The progress of these reactions is often monitored using techniques like thin-layer chromatography (TLC) to ensure the complete conversion of the starting material. prepchem.com

Recent advancements have also explored the use of more environmentally friendly and reusable solid acid catalysts, such as those based on zirconium and titanium, for esterification and transesterification reactions. mdpi.com These catalysts offer the advantage of easy separation from the reaction mixture and can be used multiple times, making the synthesis more efficient and sustainable. mdpi.com

Functionalization at the Acetyl Group (e.g., Oxime, Hydrazone, Enamine Formation)

The acetyl group of this compound provides a reactive site for a variety of chemical transformations, leading to the formation of diverse derivatives such as oximes, hydrazones, and enamines. youtube.comyoutube.comlibretexts.org These reactions typically involve the condensation of the ketone with a primary or secondary amine derivative. youtube.comyoutube.com

Oxime Formation: Reaction of this compound with hydroxylamine (B1172632) (NH₂OH) under mildly acidic conditions results in the formation of the corresponding oxime. youtube.com This reaction proceeds through the nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration.

Hydrazone Formation: Similarly, hydrazones are synthesized by reacting the parent compound with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine). researchgate.netmdpi.com The reaction mechanism is analogous to oxime formation and is often catalyzed by a small amount of acid. researchgate.netmdpi.com For example, the reaction of a related compound, 5-acetyl-3-phenyl-1,2,4-triazine, with 3-nitropyridin-2-ylhydrazine in the presence of hydrochloric acid yields the corresponding hydrazone. mdpi.com

Enamine Formation: Enamines are formed from the reaction of a ketone with a secondary amine. youtube.comyoutube.commasterorganicchemistry.com The mechanism involves the initial formation of a carbinolamine intermediate, which then undergoes dehydration. Unlike imine formation from primary amines, the nitrogen in the intermediate formed from a secondary amine lacks a proton to be eliminated. Instead, a proton is removed from an adjacent carbon, leading to the formation of a carbon-carbon double bond, resulting in the enamine. youtube.comlibretexts.org

Substitution of the Methoxy (B1213986) Group (e.g., Ethoxy, Hydroxy, Halogenated Analogues)

The methoxy group on the aromatic ring of this compound can be substituted to generate a range of analogues with altered electronic and steric properties.

Ethoxy Analogues: The synthesis of the corresponding ethoxy analogue, methyl 5-acetyl-2-ethoxybenzoate, has been achieved by reacting 5-acetyl-2-hydroxybenzoic acid methyl ester with iodoethane (B44018) in the presence of anhydrous potassium carbonate. prepchem.com This Williamson ether synthesis provides a straightforward method for introducing different alkoxy groups.

Hydroxy Analogues: Demethylation of the methoxy group to yield the corresponding hydroxy derivative (methyl 3-acetyl-5-hydroxybenzoate) can be accomplished using various demethylating agents. A common method involves the use of boron tribromide (BBr₃). Alternatively, cleavage of the ether can sometimes be achieved under strongly acidic conditions, although this may also affect the ester group. The synthesis of related hydroxy-methoxybenzoic methyl esters has been reported through esterification and mono-O-methylation of dihydroxybenzoic acids. diva-portal.org

Halogenated Analogues: The introduction of halogen atoms onto the aromatic ring can significantly impact the compound's biological activity. nih.gov Halogenation reactions, such as bromination or iodination, can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). nih.gov The position of halogenation will be directed by the existing substituents on the benzene (B151609) ring. For instance, late-stage halogenation has been used to create a library of halogenated analogues of the natural product thiaplakortone A. nih.gov Similarly, novel ring-disubstituted tert-butyl phenylcyanoacrylates with halogen and methyl groups have been synthesized via Knoevenagel condensation. chemrxiv.org

Heterocyclic Annulation and Scaffold Diversification

The functional groups of this compound can be utilized to construct fused heterocyclic ring systems, a process known as annulation. This strategy is a powerful tool for scaffold diversification, leading to novel molecular architectures with potentially interesting biological activities.

For example, the acetyl group can participate in condensation reactions with binucleophiles to form various heterocyclic rings. Reaction with a hydrazine derivative could lead to the formation of a pyrazole (B372694) ring. Similarly, the acetyl group and an adjacent position on the benzene ring could be involved in reactions to form quinoline (B57606) or other fused systems, although this might require prior functionalization of the ring.

A related example is the synthesis of gefitinib, which involves the cyclization of an aminobenzoate derivative with formamidine (B1211174) acetate (B1210297) to construct the quinazoline (B50416) ring system. mdpi.com While not directly starting from this compound, this illustrates the principle of using substituted benzoates for heterocyclic synthesis. The synthesis of 3-nitropyridin-2-yl hydrazone of 5-acetyl-3-phenyl-1,2,4-triazine also serves as an intermediate for the synthesis of pyrazolo[4,3-e] prepchem.comdiva-portal.orgic.ac.uktriazine derivatives. mdpi.com

Stereoselective Synthesis of Chiral Derivatives

While this compound itself is achiral, its derivatives can possess chiral centers, making stereoselective synthesis a relevant consideration. Chirality can be introduced at several positions, for instance, by reduction of the ketone in the acetyl group or through reactions at other functionalized sites.

A key example of stereoselective synthesis in a related context is the synthesis of chiral methyl groups, which has been achieved through facially controlled sigmatropic mdpi.comic.ac.uk-hydrogen shifts. ic.ac.uk Although this specific example does not directly involve this compound, the principles of stereocontrolled reactions are broadly applicable.

In the context of derivatization, if the acetyl group were to be reduced to a secondary alcohol, a chiral center would be created. The use of chiral reducing agents, such as those derived from boranes (e.g., (R)- or (S)-2-methyl-CBS-oxazaborolidine), could lead to the stereoselective formation of one enantiomer of the resulting alcohol over the other. Furthermore, the stereoselective synthesis of (+)- and (-)-3-methyl-5-carboxy-thien-2-yl-glycine was accomplished via a stereoselective Ugi condensation, highlighting a method for creating chiral amino acid derivatives. nih.gov The synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives also demonstrates the application of stereoselective methods to create complex chiral molecules. rsc.org

Computational Chemistry and Molecular Modeling Studies of Methyl 3 Acetyl 5 Methoxybenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. For a compound like Methyl 3-acetyl-5-methoxybenzoate, DFT calculations could predict several key properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is crucial for determining chemical reactivity and stability.

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density around the molecule. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, predicting how the molecule will interact with other reagents. While direct DFT data for the title compound is scarce, studies on similar molecules like 4-methoxybenzaldehyde (B44291) show how DFT is used to analyze intermolecular interactions and electronic properties. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters and Their Significance This table is illustrative, showing the types of data obtained from DFT calculations on organic molecules.

ParameterSignificance for this compound
HOMO EnergyIndicates the molecule's ability to donate electrons (nucleophilicity). The methoxy (B1213986) group would likely influence this value.
LUMO EnergyIndicates the molecule's ability to accept electrons (electrophilicity). The acetyl and ester groups would be key influencers.
HOMO-LUMO GapA smaller gap suggests higher reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution, highlighting negative potential around the carbonyl oxygens and positive potential on aromatic hydrogens.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds connecting its substituent groups to the benzene (B151609) ring, MD simulations can reveal its preferred three-dimensional shapes or conformations.

By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent like water), researchers can understand its conformational dynamics. This includes how the methoxy and acetyl groups orient themselves relative to the plane of the benzene ring. While specific MD studies on this compound are not readily found, research on para-substituted benzoates demonstrates how MD can be used to investigate the interactions of these molecules with surfaces, which is dependent on their conformation. uconn.edu Similarly, MD simulations on complex systems show how these techniques can elucidate the structural organization and dynamics of molecules. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com For this compound, which serves as a scaffold, various derivatives could be synthesized by modifying its functional groups. QSAR studies would then be invaluable for predicting the potential activity (e.g., as an enzyme inhibitor or a pesticide) of these new derivatives without needing to synthesize and test each one.

A typical QSAR study involves:

Creating a dataset of derivatives with known activities.

Calculating molecular descriptors for each derivative (e.g., LogP for hydrophobicity, molecular weight, electronic properties).

Developing a mathematical equation that correlates these descriptors with activity.

For instance, a QSAR study on eugenyl benzoate (B1203000) derivatives identified that hydrophobicity (LogP) and steric parameters (CMR) were key to their cytotoxic activity. nih.gov A similar approach for derivatives of this compound could guide the design of new compounds with enhanced biological effects. nih.govresearchgate.netnih.gov

Molecular Docking Studies with Relevant Biological Targets (e.g., enzymes, receptors) in silico

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is crucial in drug discovery for screening potential drug candidates. Given that benzoate derivatives are explored for various therapeutic applications, one could hypothesize docking this compound against relevant biological targets. ontosight.ai

For example, based on the activities of similar structures, potential targets could include enzymes in pathogenic fungi, cancer-related proteins like kinases, or receptors involved in neurological pathways. nih.govnih.gov

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or free energy of binding (in kcal/mol). A more negative score typically indicates a more stable and favorable interaction between the ligand and its target. While no specific docking scores for this compound are published, studies on other methoxy-containing compounds provide relevant examples. For instance, docking of 3-methoxy flavone (B191248) derivatives against the human estrogen receptor (ER-α) yielded binding energies as low as -10.14 kcal/mol. nih.gov

Table 2: Illustrative Molecular Docking Results for Methoxy-Containing Compounds Against a Hypothetical Kinase Target This table is for illustrative purposes only, based on typical data from molecular docking studies.

CompoundPredicted Binding Affinity (kcal/mol)Potential Significance
This compound-7.5Moderate binding, suggesting potential as a starting point for optimization.
Derivative A (hypothetical)-9.2Stronger binding, indicating a potentially more potent inhibitor.
Derivative B (hypothetical)-6.1Weaker binding, suggesting this modification is not favorable for activity.

Beyond just predicting affinity, docking analysis reveals the specific molecular interactions that stabilize the ligand in the receptor's binding site. These interactions include:

Hydrogen Bonds: Crucial for specificity, often involving the carbonyl oxygen of the acetyl or ester group.

Hydrophobic Interactions: Involving the benzene ring and methyl groups.

Pi-Pi Stacking: Interactions between the aromatic ring of the compound and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the protein.

Studies on compounds like 4-methoxybenzyl derivatives have shown that hydrogen bonding and hydrophobic interactions are key to their binding within the active site of targets like TGF-β receptor kinase. nih.gov A similar analysis for this compound would be essential to understand its mechanism of action at a molecular level and to guide the rational design of more potent derivatives.

Prediction of Synthetic Accessibility and Retrosynthetic Analysis

Retrosynthetic analysis is a method for planning chemical syntheses by deconstructing a target molecule into simpler, commercially available precursors. While this is often a mental exercise for chemists, computational tools can also assist in this process. For this compound, a logical retrosynthetic pathway can be proposed based on established chemical reactions.

The primary disconnections would likely be at the ester and acetyl groups, which can be formed via esterification and Friedel-Crafts acylation, respectively.

A plausible retrosynthetic pathway:

Disconnect the Ester: The methyl ester can be disconnected to reveal 3-acetyl-5-methoxybenzoic acid and methanol (B129727). This corresponds to a standard esterification reaction in the forward synthesis.

Disconnect the Acetyl Group: The acetyl group can be disconnected from the 3-acetyl-5-methoxybenzoic acid to identify 3-methoxybenzoic acid as a key precursor. This step relates to a Friedel-Crafts acylation reaction.

This analysis suggests that this compound is synthetically accessible from the precursor 3-methoxybenzoic acid. Indeed, literature confirms that a related compound, Methyl 5-acetyl-2-methoxybenzoate, can be synthesized by the acetylation of methyl 2-methoxybenzoate. ontosight.ai Another relevant synthesis route starts from methyl 3-hydroxy-4-methoxybenzoate, highlighting that various precursors can be utilized. mdpi.comnih.gov

Advanced Research Applications and Mechanistic Investigations of Methyl 3 Acetyl 5 Methoxybenzoate and Its Analogues

Utilization as a Synthetic Building Block in Complex Molecule Synthesis

The substituted benzoate (B1203000) structure of Methyl 3-acetyl-5-methoxybenzoate makes it and its analogues valuable intermediates in the synthesis of more complex molecules. The functional groups can be modified sequentially or used to direct the formation of new rings and structures.

A notable, albeit retracted, study demonstrated the use of a closely related analogue, methyl 3-hydroxy-4-methoxybenzoate, as a key starting material for a novel synthesis of gefitinib, an anticancer drug. nih.govcapes.gov.brmdpi.com The synthetic route highlights the utility of the substituted benzoate core, involving a sequence of reactions including alkylation of the hydroxyl group, followed by nitration, reduction of the nitro group to an amine, cyclization to form the quinazoline (B50416) core, chlorination, and subsequent amination reactions to yield the final complex drug molecule. nih.govresearchgate.net This multi-step process underscores how compounds with this substitution pattern can serve as foundational elements for building biologically active heterocyclic systems.

In another example of complex synthesis, researchers have used a related compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, to synthesize chromane (B1220400) derivatives. mdpi.comunimi.it This process involves an intramolecular cyclization reaction, where the benzoate derivative is heated in a high-boiling solvent to form the chromene ring system, a common scaffold in bioactive natural products. mdpi.com This demonstrates the potential for the functional groups on the benzoate ring to participate in ring-forming reactions to create sophisticated bicyclic and polycyclic structures.

Furthermore, a United States patent describes a method for the preparation of this compound from dimethyl 3-methoxy-isophthalate, indicating its role as a specific synthetic intermediate. googleapis.com

Research on Biological Target Interactions in vitro (e.g., enzyme inhibition, protein-ligand studies)

Despite the synthetic utility of its scaffold, a review of published scientific literature and patent databases did not yield specific data on the in vitro biological target interactions, such as enzyme inhibition or direct protein-ligand binding studies, for this compound.

Consistent with the lack of data on direct biological target interactions, there is no available information detailing the molecular mechanisms of action for this compound.

There are no specific structure-activity relationship (SAR) studies available in the public domain for this compound or its immediate analogues that would define how modifications to its structure affect a particular biological response.

Applications as Chemical Probes or Tools in Biochemical Research

Currently, there is no documented use of this compound as a chemical probe or specialized tool for biochemical research found in scientific literature.

Investigating Material Science Applications (e.g., as monomers for polymers, liquid crystals)

While the multifunctional nature of this compound suggests potential for applications in material science, for instance as a monomer for specialty polymers, there is no specific research available detailing such investigations or applications.

Role in Metabolic Pathways (e.g., O-demethylation by microbial systems) in vitro or in situ

The methoxy (B1213986) group on the aromatic ring of this compound and its analogues is a key site for metabolic transformation, particularly by microbial systems. The O-demethylation of methoxybenzoic acids is a critical step in the anaerobic degradation of lignin, a major component of plant biomass.

Research has shown that anaerobic bacteria can utilize O-methyl substituents of aromatic compounds as carbon substrates. Studies using 3-methoxybenzoic acid (m-anisic acid), an analogue lacking the acetyl group, have provided significant insight into this pathway. nih.gov Anaerobic bacteria such as Eubacterium limosum and Acetobacterium woodii have been shown to metabolize 3-methoxybenzoic acid stoichiometrically to 3-hydroxybenzoic acid. nih.govouhsc.edu Isotope-labeling studies using 3-[methoxy-¹⁸O]methoxybenzoic acid confirmed that the transformation proceeds via the removal of the methyl group, rather than the entire methoxy group. nih.gov

The ability to perform this O-demethylation is not universal among anaerobic bacteria. For instance, while some strains of Acetobacterium are effective, others, along with species of Syntrophococcus, Clostridium, and Enterobacter, were unable to transform 3-methoxybenzoic acid. nih.gov In E. limosum, this metabolic capability appears to be inducible and specific to methoxylated benzoates. nih.gov

Other microorganisms, such as Nocardia corallina, are also capable of metabolizing methoxylated benzoic acids. This strain demethylates veratric acid to a mixture of vanillic and isovanillic acids, which are then further demethylated to protocatechuic acid before the aromatic ring is cleaved. asm.org

Below is an interactive table summarizing the microbial metabolism of related methoxybenzoate compounds.

MicroorganismSubstrateMetabolic Product(s)Metabolic ProcessReference
Eubacterium limosum3-Methoxybenzoic acid3-Hydroxybenzoic acidO-demethylation nih.gov
Acetobacterium woodii3-Methoxybenzoic acid3-Hydroxybenzoic acidO-demethylation nih.gov
Nocardia corallina A81p-Anisic acidp-Hydroxybenzoic acid, Isovanillic acidHydroxylation, O-demethylation asm.org
Nocardia corallina A81Veratric acidVanillic acid, Isovanillic acidO-demethylation asm.org

Future Research Directions and Unexplored Avenues for Methyl 3 Acetyl 5 Methoxybenzoate

Development of Novel Stereoselective Synthetic Methods

The synthesis of chiral molecules with high enantiomeric purity is a critical challenge in modern organic chemistry, particularly for applications in pharmacology and materials science. ethz.chnih.gov Future research should prioritize the development of novel stereoselective methods for the synthesis of chiral derivatives of Methyl 3-acetyl-5-methoxybenzoate. The presence of a prochiral ketone opens the door to asymmetric reduction or the addition of chiral auxiliaries. ethz.chsigmaaldrich.com

One promising avenue is the use of catalytic enantioselective synthesis, which employs substoichiometric amounts of a chiral reagent. ethz.ch The asymmetric hydrogenation of the ketone moiety, for instance, could be achieved using chiral catalysts based on transition metals like rhodium, ruthenium, or iridium, complexed with chiral ligands. nih.govbenthamscience.com The evolution of ligand libraries through high-throughput screening could accelerate the discovery of catalysts that provide high enantioselectivity for the reduction of this specific acetophenone (B1666503). nih.govbenthamscience.com

Furthermore, enzymatic reductions represent a green and highly selective alternative. acs.org Screening a variety of ketoreductases from different microorganisms could identify biocatalysts capable of producing either enantiomer of the corresponding alcohol with high optical purity. acs.org The use of yeast cells for the stereoselective reduction of acetophenones has already been demonstrated and could be adapted for this specific substrate. sigmaaldrich.com

Table 1: Potential Stereoselective Synthetic Approaches

MethodDescriptionPotential Advantages
Asymmetric Hydrogenation Utilizes chiral transition metal catalysts (e.g., Rh, Ru, Ir) with chiral ligands to stereoselectively reduce the ketone.High turnover, potential for high enantioselectivity.
Enzymatic Reduction Employs isolated ketoreductases or whole-cell systems (e.g., yeast) to perform the bioreduction.High stereospecificity, mild reaction conditions, environmentally friendly.
Chiral Auxiliaries A chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. ethz.chCan provide high diastereoselectivity.

Expansion of Bioactivity Profiling in Diverse Biological Systems (pre-clinical, non-human)

Substituted acetophenones and their derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ijsret.comrasayanjournal.co.inmdpi.comnih.gov However, the specific bioactivity profile of this compound remains largely uncharacterized. A comprehensive screening of this compound and its potential derivatives across a diverse array of biological systems is a critical next step.

Initial in vitro studies should assess its antimicrobial activity against a broad panel of bacterial and fungal strains. ijsret.comrasayanjournal.co.in Furthermore, given the demonstrated anticancer potential of other benzoic acid and acetophenone derivatives, its cytotoxic effects on various cancer cell lines should be investigated. benthamdirect.compreprints.orgresearchgate.net Anti-inflammatory assays, such as those measuring the inhibition of inflammatory mediators, would also be of significant interest. researchgate.net

Structure-activity relationship (SAR) studies will be vital in this phase. ijsret.com By synthesizing and testing a library of derivatives with varied substituents on the aromatic ring, it will be possible to identify the structural features that contribute to specific biological activities. For instance, the introduction of different functional groups could modulate the pharmacokinetic and pharmacodynamic properties of the molecule. ijsret.com

Table 2: Proposed Bioactivity Screening Panel

Assay TypeTargetRationale
Antimicrobial Assays Bacteria, FungiSubstituted acetophenones have shown antimicrobial potential. ijsret.comrasayanjournal.co.in
Cytotoxicity Assays Cancer Cell LinesBenzoic acid and acetophenone derivatives have exhibited anticancer activity. benthamdirect.compreprints.orgresearchgate.net
Anti-inflammatory Assays Inflammatory PathwaysRelated compounds have demonstrated anti-inflammatory effects. researchgate.net
Enzyme Inhibition Assays e.g., Kinases, MPOThe acetophenone core can act as a mimic for key biological residues. benthamdirect.comnih.gov

Advanced Mechanistic Elucidation of Biological Interactions using Biophysical Techniques

Should initial bioactivity screenings yield promising results, the next logical step is to elucidate the molecular mechanisms underlying these activities. A suite of biophysical techniques can be employed to study the interactions between this compound or its active derivatives and their biological targets at a molecular level. nih.govnih.govresearchgate.netresearchgate.netmdpi.com

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity, stoichiometry, and thermodynamics of the interaction between the small molecule and a target protein. nih.govnih.govresearchgate.netmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy can offer detailed structural information about the binding site and any conformational changes that occur upon binding. nih.govresearchgate.net X-ray crystallography, if a co-crystal can be obtained, can provide an atomic-level picture of the binding mode, which is invaluable for structure-based drug design. nih.gov

Understanding the kinetics of enzyme inhibition is also crucial. nih.govnih.gov Studies to determine whether the inhibition is competitive, non-competitive, or uncompetitive can provide insights into the binding site and mechanism of action. nih.gov

Table 3: Biophysical Techniques for Mechanistic Studies

TechniqueInformation GainedApplication
Surface Plasmon Resonance (SPR) Binding affinity (Kd), kinetics (kon, koff) nih.govnih.govmdpi.comQuantifying the interaction with a target protein.
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) nih.govnih.govresearchgate.netCharacterizing the thermodynamics of binding.
Nuclear Magnetic Resonance (NMR) Binding site mapping, conformational changes nih.govresearchgate.netIdentifying the location of binding on the target protein.
X-ray Crystallography High-resolution 3D structure of the protein-ligand complex nih.govVisualizing the precise binding mode.

Integration with Combinatorial Chemistry and High-Throughput Screening for Derivative Discovery

To efficiently explore the chemical space around this compound, the integration of combinatorial chemistry and high-throughput screening (HTS) is essential. nih.govnih.govnih.govyoutube.com Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically varying the substituents on the core scaffold. nih.gov For instance, different acyl groups could be introduced in place of the acetyl group, or the methoxy (B1213986) and ester functionalities could be modified.

These compound libraries can then be subjected to HTS, where they are rapidly screened against a variety of biological targets in an automated fashion. nih.govyoutube.com This approach significantly accelerates the hit-finding process in early-stage drug discovery. nih.gov The use of miniaturized and automated synthesis and screening platforms can further enhance efficiency and reduce costs. nih.gov

The data generated from HTS can be used to build robust structure-activity relationships (SAR), guiding the design of subsequent generations of more potent and selective compounds. This iterative cycle of design, synthesis, and screening is a powerful engine for lead optimization.

Exploration of Supramolecular Chemistry and Self-Assembly Properties

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers exciting and largely unexplored avenues for this compound. The aromatic ring, carbonyl group, and ester functionality all have the potential to participate in various non-covalent interactions, such as π-π stacking, hydrogen bonding, and dipole-dipole interactions. These interactions could drive the self-assembly of the molecule into well-defined nanostructures. rsc.orgrsc.org

Future research could investigate the self-assembly of this compound and its derivatives in different solvents and under various conditions (e.g., changes in pH or temperature). rsc.org Techniques such as transmission electron microscopy (TEM), atomic force microscopy (AFM), and X-ray diffraction (XRD) could be used to characterize the morphology of any resulting supramolecular structures. rsc.org

The ability to form organized assemblies could lead to applications in materials science, such as the development of organogels or liquid crystals. rsc.org Furthermore, understanding the principles that govern the self-assembly of this molecule could inform the design of more complex supramolecular architectures with tailored properties. The study of crystal engineering, focusing on the controlled formation of crystalline solids with desired structures and properties, would also be a valuable area of investigation. researchgate.net

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